molecular formula C10H7N B571151 2H-1,5-Methenocyclopent[d]azepine(9CI) CAS No. 122021-06-1

2H-1,5-Methenocyclopent[d]azepine(9CI)

Cat. No.: B571151
CAS No.: 122021-06-1
M. Wt: 141.173
InChI Key: CBQHETJKJVFJRR-UHFFFAOYSA-N
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Description

2H-1,5-Methenocyclopent[d]azepine(9CI) is a heterocyclic compound characterized by a fused bicyclic structure containing nitrogen atoms.

Properties

CAS No.

122021-06-1

Molecular Formula

C10H7N

Molecular Weight

141.173

InChI

InChI=1S/C10H7N/c1-2-9-7-4-8(6-11-5-7)10(9)3-1/h1-5H,6H2

InChI Key

CBQHETJKJVFJRR-UHFFFAOYSA-N

SMILES

C1C2=CC(=C3C2=CC=C3)C=N1

Synonyms

2H-1,5-Methenocyclopent[d]azepine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2H-1,5-Methenocyclopent[d]azepine(9CI) with analogous heterocyclic compounds based on structural motifs, physicochemical properties, and functional roles inferred from the evidence.

1H-1,4-Diazepin-3-amine,2,5,6,7-tetrahydro-1-methyl-(9CI) ()

  • Structure : A diazepine derivative with a seven-membered ring containing two nitrogen atoms and an amine substituent.
  • Key Properties: Property Value Molecular Weight 127.111 g/mol Hydrogen Bond Donors 1 Hydrogen Bond Acceptors 2 Topological Polar Surface Area 41.6 Ų
  • Comparison: Unlike 2H-1,5-Methenocyclopent[d]azepine(9CI), this compound has a saturated diazepine ring with a methyl group, reducing conformational flexibility.

2H-1,5,3-Dioxazepine,tetrahydro-6-methyl-3-(1-methylethyl)-(9CI) ()

  • Structure : A dioxazepine derivative containing oxygen and nitrogen atoms in a seven-membered ring, with methyl and isopropyl substituents.
  • Key Properties :
    • CAS Number : 75872-60-5
    • Complexity : High due to fused rings and branched substituents.
  • Comparison: The inclusion of oxygen atoms and bulky isopropyl groups in this compound likely alters its reactivity and steric profile compared to 2H-1,5-Methenocyclopent[d]azepine(9CI). Such modifications could affect its stability or interaction with biological targets .

Flumioxazin ()

  • Structure: A benzoxazinone derivative with a fused bicyclic system and fluorinated substituents.
  • Key Properties :

    Property Value
    Molecular Formula C₁₉H₁₅FN₂O₄
    Use Herbicide
  • Its fluorine substituent and herbicidal activity highlight how electronic effects (e.g., electronegativity) and ring substituents can dictate functional roles, a principle that may extend to 2H-1,5-Methenocyclopent[d]azepine(9CI) .

Computational Insights into Heterocyclic Systems

The evidence highlights the role of density-functional theory (DFT) in predicting thermochemical properties for heterocycles. For example:

  • Becke’s Hybrid Functional (): Accurately calculates atomization energies (average deviation: 2.4 kcal/mol), suggesting its utility for modeling 2H-1,5-Methenocyclopent[d]azepine(9CI)’s stability or reactivity .
  • Colle-Salvetti Correlation Energy (): Provides a framework for estimating electron correlation effects, which are critical for understanding aromaticity or conjugation in fused-ring systems .

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